molecular formula C10H12ClNO B183827 2-chloro-N-propylbenzamide CAS No. 66896-67-1

2-chloro-N-propylbenzamide

Cat. No.: B183827
CAS No.: 66896-67-1
M. Wt: 197.66 g/mol
InChI Key: VJLMNWHJVYHPCP-UHFFFAOYSA-N
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Description

2-Chloro-N-propylbenzamide (CAS: 6291-28-7) is a benzamide derivative featuring a chlorine substituent at the ortho position of the benzene ring and a propyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol. Structurally, the compound combines the electron-withdrawing chlorine atom, which influences electronic distribution, and the flexible N-propyl chain, contributing to steric and solubility properties. This compound is primarily utilized in laboratory settings as a synthetic intermediate or precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLMNWHJVYHPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324012
Record name 2-chloro-N-propylbenzamide
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66896-67-1
Record name Benzamide, 2-chloro-N-propyl-
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Record name 2-chloro-N-propylbenzamide
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Preparation Methods

Amidation of 2-Chlorobenzoyl Chloride with Propylamine

Reaction Overview
This method involves converting 2-chlorobenzoic acid to its acyl chloride intermediate using a dehydrating agent, followed by reaction with propylamine. This approach is widely employed due to its simplicity and high efficiency .

Stepwise Procedure

  • Acyl Chloride Formation :

    • React 2-chlorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in anhydrous dichloromethane (DCM) under reflux .

    • Remove excess thionyl chloride via distillation under reduced pressure.

  • Amidation :

    • Treat the acyl chloride with propylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

    • Stir the mixture at room temperature or under mild heating (40–60°C) for 4–6 hours .

Key Reagents and Conditions

ReagentRoleTypical Conditions
2-Chlorobenzoic acidStarting materialAnhydrous DCM, reflux
Thionyl chlorideDehydrating agent1.5–2.0 equiv, 2–4 hours
PropylamineAmine nucleophile1.2–1.5 equiv, 0–60°C
PyridineBase (HCl scavenger)Catalytic, room temperature

Yield and Purity

  • Reported yields range from 60–85% for analogous benzamide derivatives .

  • Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Catalyzed Coupling with EDCI and DMAP

Reaction Overview
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid, enabling coupling with propylamine under mild conditions .

Stepwise Procedure

  • Activation :

    • Mix 2-chlorobenzoic acid, EDCI (1.1–1.2 equiv), and DMAP (0.1–0.2 equiv) in anhydrous DCM .

    • Stir at 0°C for 30 minutes to form the active O-acylisourea intermediate.

  • Coupling :

    • Add propylamine (1.0–1.2 equiv) and stir at room temperature for 16–24 hours .

  • Workup :

    • Quench with water, extract with DCM, and dry over Na₂SO₄ .

Key Reagents and Conditions

ReagentRoleTypical Conditions
EDCICoupling agent1.1–1.2 equiv, 0°C, 30 min
DMAPCatalyst0.1–0.2 equiv
PropylamineNucleophile1.0–1.2 equiv, RT, 16–24 h

Yield and Purity

  • Yields for similar compounds reach 60–75% .

  • Crystalline products are obtained after recrystallization (e.g., ethanol) .

Oxaziridine-Mediated Synthesis

Reaction Overview
This method leverages oxaziridines as intermediates to form amides under catalytic conditions, offering a green chemistry alternative .

Stepwise Procedure

  • Oxaziridine Preparation :

    • Synthesize oxaziridine from 2-chlorobenzoic acid and an appropriate amine precursor .

  • Amide Formation :

    • React the oxaziridine with Fe₂(SO₄)₃·5H₂O (2.5 mol%) and sodium dodecyl sulfate (SDS) in water at 70°C .

    • Stir until oxaziridine disappearance (TLC monitoring) .

Key Reagents and Conditions

ReagentRoleTypical Conditions
Fe₂(SO₄)₃·5H₂OCatalyst2.5 mol%, 70°C, 2–4 hours
SDSSurfactant15 mol%
OxaziridineIntermediate0.5 mmol scale

Yield and Purity

  • Reported yields for analogous compounds are 70–90% .

  • Products are purified via silica gel chromatography .

Benzotriazole-Mediated Activation

Reaction Overview
This method uses N-acylbenzotriazoles as stable intermediates, enabling milder reaction conditions for amide bond formation .

Stepwise Procedure

  • Benzotriazole Activation :

    • Treat 2-chlorobenzoic acid with 1-(methylsulfonyl)benzotriazole and DCC in DCM .

  • Coupling :

    • React the N-acylbenzotriazole with propylamine in THF at 0°C for 2 hours .

Key Reagents and Conditions

ReagentRoleTypical Conditions
DCCActivating agent1.1–1.2 equiv, RT, 12–24 h
BenzotriazoleStabilizing agent1.0 equiv
PropylamineNucleophile1.0–1.2 equiv, 0°C, 2 h

Yield and Purity

  • Yields for analogous compounds exceed 80% .

  • Products are isolated via column chromatography .

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Amidation (Thionyl Chloride)60–85High scalability, low costExcess SOCl₂ handling required
EDCI/DMAP Coupling60–75Mild conditions, no HCl generationEDCI and DMAP cost
Oxaziridine-Mediated70–90Eco-friendly, catalytic efficiencyLimited substrate scope
Benzotriazole Activation80+Stable intermediates, mild conditionsMulti-step synthesis required

Optimization Strategies

  • Solvent Selection : DCM or THF are preferred for good solubility of intermediates .

  • Catalyst Choice : Fe₂(SO₄)₃·5H₂O in oxaziridine methods enhances reaction rates .

  • Temperature Control : Reactions with EDCI/DMAP benefit from 0°C activation to minimize side reactions .

Industrial and Scalability Considerations

  • Amidation with Thionyl Chloride : Ideal for large-scale production due to cost-effectiveness and established protocols .

  • Benzotriazole Activation : Suitable for sensitive substrates but less cost-effective for bulk synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides, such as 2-hydroxy-N-propylbenzamide.

    Reduction Reactions: 2-chloro-N-propylbenzylamine.

    Oxidation Reactions: 2-chloro-N-propylbenzoic acid.

Scientific Research Applications

2-chloro-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for use in formulations and as a precursor for active ingredients.

Mechanism of Action

The mechanism of action of 2-chloro-N-propylbenzamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-chloro-N-propylbenzamide with benzamide analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects at the Benzamide Core

This compound vs. 2-Amino-N-propylbenzamide
  • Chlorine vs. Amino Group: The chlorine atom in this compound enhances electrophilicity at the benzene ring, making it more reactive in substitution reactions. In contrast, 2-amino-N-propylbenzamide (from ) contains an electron-donating amino group, which increases resonance stabilization and basicity. This difference significantly impacts their roles in synthesis; chloro derivatives are often intermediates in cross-coupling reactions, while amino analogs serve as ligands or enzyme inhibitors .
  • Applications: Chlorinated benzamides are preferred in pesticide synthesis due to their stability, whereas amino derivatives are explored in medicinal chemistry for targeting enzymes like HDACs .
This compound vs. 2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Sulfamoyl vs. Chlorine Substituent : The sulfamoyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide () introduces hydrogen-bonding capability and increased polarity, enhancing solubility in polar solvents. Chlorine, being hydrophobic, reduces aqueous solubility but improves lipid membrane permeability.
  • Structural Analysis : X-ray crystallography of the sulfamoyl analog reveals planar geometry and intermolecular hydrogen bonds, whereas chlorine’s steric effects may lead to tighter crystal packing in this compound .

N-Substituent Variations

N-Propyl vs. N-Isopropyl
  • This compound vs. Solubility: The isopropyl variant (2-chloro-N-isopropylbenzamide) is less soluble in polar solvents due to increased hydrophobicity compared to the N-propyl analog .

Physicochemical and Functional Comparisons

Compound Molecular Formula Substituent (Position 2) N-Substituent Key Properties Applications
This compound C₁₀H₁₂ClNO Chlorine Propyl Moderate solubility in DMSO; reactive Pharmaceutical intermediate
2-Amino-N-propylbenzamide C₁₀H₁₄N₂O Amino Propyl High polarity; basic Enzyme inhibition
2-(N-Allylsulfamoyl)-N-propylbenzamide C₁₃H₁₈N₂O₃S Allylsulfamoyl Propyl High solubility in H₂O; hydrogen bonding Antimicrobial studies
2-Chloro-N-isopropylbenzamide C₁₀H₁₂ClNO Chlorine Isopropyl Low polarity; crystalline solid Discontinued (lab use)

Research Findings and Trends

  • Reactivity: Chlorinated benzamides exhibit higher electrophilic aromatic substitution rates compared to methoxy or amino derivatives, as shown in studies on 2-aminobenzamides .
  • Biological Activity : Sulfamoyl-substituted benzamides (e.g., ) demonstrate enhanced antimicrobial activity due to their ability to disrupt bacterial membranes, whereas chloro analogs are less potent in this regard .
  • Synthetic Utility: The N-propyl chain in this compound balances reactivity and solubility, making it a versatile intermediate in organocatalysis and peptide synthesis .

Biological Activity

2-Chloro-N-propylbenzamide (CAS Number: 66896-67-1) is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with a propyl group and a chlorine atom at the ortho position relative to the amide functional group. The presence of these substituents influences its reactivity and biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can bind to various enzymes and receptors, leading to alterations in their activity. Notably, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by altering nuclear morphology and triggering apoptotic pathways . The compound's ability to inhibit topoisomerase II has been identified as a key mechanism contributing to its anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
2-Chloro-N-methylbenzamidestructureModerate cytotoxicity
2-Chloro-N-ethylbenzamidestructureLower antimicrobial activity
2-Chloro-N-isopropylbenzamidestructureVariable anticancer effects

The propyl group in this compound enhances its steric and electronic properties compared to its methyl and ethyl analogs, which may influence its biological activity significantly.

Cytotoxicity Against Breast Cancer Cells

A notable study evaluated the cytotoxicity of this compound against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value indicating potent cytotoxic effects, significantly higher than many standard chemotherapeutic agents. Flow cytometric analysis confirmed that treated cells showed increased apoptosis rates compared to untreated controls .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound, where it was tested against various bacterial strains. Results demonstrated that this compound inhibited bacterial growth effectively, suggesting potential therapeutic applications in treating bacterial infections.

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